molecular formula C22H41N3O2S B11968809 N-Hexadecyl-4-hydrazinobenzenesulfonamide CAS No. 1590-68-7

N-Hexadecyl-4-hydrazinobenzenesulfonamide

Cat. No.: B11968809
CAS No.: 1590-68-7
M. Wt: 411.6 g/mol
InChI Key: LCHGMHBZTMFCAX-UHFFFAOYSA-N
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Description

N-Hexadecyl-4-hydrazinobenzenesulfonamide is a chemical compound with the molecular formula C22H41N3O2S and a molecular weight of 411.655 g/mol . This compound is known for its unique structure, which includes a long hexadecyl chain attached to a hydrazinobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyl-4-hydrazinobenzenesulfonamide typically involves the reaction of hexadecylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling large quantities of chemicals.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-4-hydrazinobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexadecyl-4-hydrazinobenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexadecyl-4-hydrazinobenzenesulfonamide involves its interaction with biological molecules through its hydrazine and sulfonamide groups. These groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The long hexadecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexadecyl-4-hydrazinobenzenesulfonamide is unique due to its combination of a long hydrophobic hexadecyl chain and a hydrazinobenzenesulfonamide group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine. Its ability to interact with lipid membranes and biological molecules sets it apart from other similar compounds .

Properties

CAS No.

1590-68-7

Molecular Formula

C22H41N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

N-hexadecyl-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-28(26,27)22-18-16-21(25-23)17-19-22/h16-19,24-25H,2-15,20,23H2,1H3

InChI Key

LCHGMHBZTMFCAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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